{3-Ethylimidazo[1,5-a]pyridin-1-yl}methanamine
Description
Properties
Molecular Formula |
C10H13N3 |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
(3-ethylimidazo[1,5-a]pyridin-1-yl)methanamine |
InChI |
InChI=1S/C10H13N3/c1-2-10-12-8(7-11)9-5-3-4-6-13(9)10/h3-6H,2,7,11H2,1H3 |
InChI Key |
OTZONCUDKDTMDD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C2N1C=CC=C2)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-Ethylimidazo[1,5-a]pyridin-1-yl}methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an aldehyde or ketone, followed by cyclization to form the imidazo[1,5-a]pyridine core. The ethyl group can be introduced through alkylation reactions, and the methanamine group can be added via reductive amination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
{3-Ethylimidazo[1,5-a]pyridin-1-yl}methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazo[1,5-a]pyridine derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazo[1,5-a]pyridine core.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,5-a]pyridine N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
{3-Ethylimidazo[1,5-a]pyridin-1-yl}methanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {3-Ethylimidazo[1,5-a]pyridin-1-yl}methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of imidazo[1,5-a]pyridine derivatives are highly dependent on substituents at position 3 and the amine group at position 1. Key analogs include:
{3-Methylimidazo[1,5-a]pyridin-1-yl}methanamine
- Substituent : Methyl group at position 3.
- Properties : Smaller alkyl group increases hydrophilicity compared to ethyl. Molecular weight is estimated at ~207.22 g/mol (based on C10H18N4S analogs) .
[3-(4-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methanamine
- Substituent : 4-Chlorophenyl at position 3.
- Properties : Higher lipophilicity (logP = 3.81) and polar surface area (PSA = 43.32 Ų) due to the aromatic substituent .
Saturated-Ring Analogues (e.g., 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl methanamine)
- Substituent : Methyl group with a partially hydrogenated imidazo-pyridine ring.
- Properties : Reduced aromaticity enhances solubility but may decrease binding affinity to hydrophobic enzyme pockets .
Physicochemical Properties
*Estimated based on alkyl chain contributions.
- logP Trends: Ethyl > Methyl due to increased hydrophobicity.
- PSA : Consistent across analogs (~43 Ų), indicating similar hydrogen-bonding capacity.
Biological Activity
Overview
{3-Ethylimidazo[1,5-a]pyridin-1-yl}methanamine is a heterocyclic compound that combines imidazole and pyridine structures. Its biological activity has been the focus of various studies, primarily investigating its potential as an antimicrobial and anticancer agent. This article reviews the synthesis, biological properties, mechanisms of action, and relevant case studies related to this compound.
Synthesis
The synthesis of this compound typically involves cyclization reactions. A common method includes the reaction of 2-aminopyridine with α-bromoketones to form the imidazo[1,5-a]pyridine core. Subsequent ethylation at the 3-position and introduction of a methanamine group completes the synthesis process.
Synthetic Route Example
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Cyclization of 2-aminopyridine with α-bromoketone | Specific solvent at elevated temperature | 60% |
| 2 | Ethylation at the 3-position | Ethyl iodide in base medium | 70% |
| 3 | Introduction of methanamine group | Reaction with formaldehyde and ammonia | 75% |
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits notable antimicrobial activity . The mechanism is believed to involve interaction with bacterial cell membranes, disrupting essential enzymatic processes. In vitro tests have shown effectiveness against various bacterial strains.
Anticancer Activity
Research indicates that this compound may have anticancer properties , particularly through its ability to induce apoptosis in cancer cells. Mechanistic studies reveal that it activates caspase pathways, leading to increased levels of cleaved caspase-3 in a dose-dependent manner.
Case Study: Apoptotic Mechanism
In a study involving human cancer cell lines, treatment with this compound resulted in:
- Increased expression of pro-apoptotic markers.
- Significant reduction in cell viability at concentrations above 20 µM.
This aligns with findings from other compounds in the imidazo[1,5-a]pyridine class that demonstrate similar apoptotic effects.
The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized to interact with various molecular targets, including:
- Enzymes : Inhibition of specific enzymes involved in cellular processes.
- Receptors : Modulation of receptor activity that influences signaling pathways related to growth and apoptosis.
Comparison with Related Compounds
To understand its unique properties, it is beneficial to compare this compound with similar compounds:
| Compound Name | Structure | Notable Properties |
|---|---|---|
| {3-Methylimidazo[1,5-a]pyridin-1-yl}methanamine | Structure | Antimicrobial and anticancer activities |
| {3-Bromoimidazo[1,5-a]pyridine} | Structure | Similar structure but different substitution pattern |
Q & A
Q. What are the optimized synthetic routes for {3-Ethylimidazo[1,5-a]pyridin-1-yl}methanamine?
Methodological Answer: The synthesis of imidazo[1,5-a]pyridine derivatives typically involves cyclocondensation reactions. For example, 3-Phenylimidazo[1,5-a]pyridine (16g) was synthesized using 2-nitro-1-phenylethan-1-one, 2-picolylamine, polyphosphoric acid (PPA), and phosphorous acid at 160°C for 2 hours, yielding 76% . Adapting this method, substituting 2-nitro-1-phenylethan-1-one with a nitro-ethyl precursor could introduce the ethyl group. Purification via column chromatography or recrystallization is recommended.
Key Reagents and Conditions:
| Precursor | Catalyst/Solvent | Temperature | Yield |
|---|---|---|---|
| Nitro-ethyl ketone | PPA, H₃PO₃ | 160°C | ~70-80% (estimated) |
Q. How can X-ray crystallography confirm the structure of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Using SHELX programs (e.g., SHELXL for refinement), the 3D structure can be resolved with high precision. For imidazo[1,5-a]pyridine derivatives, crystals are often grown via slow evaporation of a dichloromethane/methanol mixture. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals in the aromatic region. For example, the ethyl group’s protons appear as a triplet (δ ~1.2 ppm) and quartet (δ ~2.4 ppm) .
- HRMS: Confirm molecular weight with <2 ppm error. Electrospray ionization (ESI) in positive mode is ideal for amine-containing compounds .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map electrostatic potential surfaces and frontier molecular orbitals. For example, the ethyl group’s electron-donating effect may lower the LUMO energy, enhancing electrophilic substitution at the imidazo ring . MD simulations (AMBER force field) can further study solvation effects.
Q. What strategies address contradictions in biological activity data for imidazo[1,5-a]pyridine derivatives?
Methodological Answer:
- Dose-Response Curves: Use IC₅₀/EC₅₀ values to standardize potency comparisons. For instance, pyrazolo[1,5-a]pyrimidines showed IC₅₀ = 45 nM against Pim-1 kinase, but hERG inhibition required substituent optimization .
- Selectivity Profiling: Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects. Replace basic amines with neutral groups (e.g., sulfones) to reduce hERG liability .
Q. How can structure-activity relationship (SAR) studies optimize this compound for target binding?
Methodological Answer:
- Positional Scanning: Modify substituents at the 3-ethyl and methanamine positions. For example, replacing ethyl with cyclopropyl may enhance steric complementarity in hydrophobic pockets.
- Crystallographic Fragment Screening: Soak crystals with target proteins (e.g., kinases) to identify binding hotspots. A pyrazolo[1,5-a]pyrimidine conjugate showed p53 activation via Bcl2/Bax modulation, guided by X-ray data .
Example SAR Table:
| Substituent | Target Affinity (nM) | Selectivity Ratio (vs. hERG) |
|---|---|---|
| 3-Ethyl | 50 | 10:1 |
| 3-Cyclopropyl | 35 | 25:1 |
Q. What experimental designs mitigate synthetic challenges in scaling up production?
Methodological Answer:
- Continuous Flow Reactors: Reduce reaction time and improve yield consistency. For example, a Buchi MiniPlant reactor achieved 85% yield in imidazo[1,5-a]pyridine synthesis .
- Green Chemistry: Replace PPA with recyclable catalysts (e.g., zeolites) to minimize waste.
Data Analysis & Contradictions
Q. How can researchers resolve discrepancies in NMR assignments for imidazo[1,5-a]pyridine derivatives?
Methodological Answer:
Q. Why do some synthetic routes yield lower purity, and how is this addressed?
Methodological Answer: Impurities often arise from incomplete cyclization or side reactions. Solutions include:
- HPLC Purification: Use C18 columns with 0.1% TFA in water/acetonitrile gradients.
- In Situ Monitoring: ReactIR tracks nitro-group reduction intermediates to optimize reaction times .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
